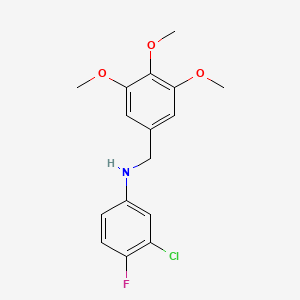
2-acetylphenyl 2-furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetylphenyl 2-furoate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as APF and has a chemical formula of C14H10O3. It is a yellowish powder that is soluble in organic solvents such as ethanol, acetone, and chloroform.
Wirkmechanismus
The mechanism of action of 2-acetylphenyl 2-furoate is dependent on its application. In the case of its use as a fluorescent probe for metal ions, APF binds with the metal ion and undergoes a conformational change that results in fluorescence enhancement. The mechanism of action for its use as a photosensitizer for PDT involves the generation of singlet oxygen upon irradiation with light. Singlet oxygen can react with biomolecules such as lipids, proteins, and DNA, leading to cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-acetylphenyl 2-furoate are dependent on its application. In the case of its use as a fluorescent probe for metal ions, APF does not have any significant biochemical or physiological effects. However, its use as a photosensitizer for PDT can lead to cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-acetylphenyl 2-furoate in lab experiments include its high selectivity for metal ions, its high singlet oxygen quantum yield, and its low toxicity. However, some limitations include its sensitivity to pH and temperature, which can affect its fluorescence properties, and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 2-acetylphenyl 2-furoate. One area of research is the development of more sensitive and selective sensors for the detection of metal ions. Another area of research is the optimization of APF as a photosensitizer for PDT, including the development of more efficient delivery systems and the investigation of its efficacy in vivo. Additionally, the development of new synthetic methods for APF and the investigation of its potential applications in other fields such as materials science and catalysis are also promising areas of research.
Synthesemethoden
The synthesis of 2-acetylphenyl 2-furoate involves the reaction of 2-acetylphenol and furoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction takes place under reflux conditions, and the product is obtained after purification by recrystallization. This method has been reported in various scientific literature, and it is a reliable and efficient way to synthesize APF.
Wissenschaftliche Forschungsanwendungen
2-acetylphenyl 2-furoate has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research is its use as a fluorescent probe for the detection of metal ions. APF has been shown to selectively bind with metal ions such as Zn2+, Cd2+, and Hg2+ and exhibit a significant fluorescence enhancement. This property has been utilized in the development of sensors for the detection of metal ions in environmental and biological samples.
Another area of research is the use of APF as a photosensitizer for photodynamic therapy (PDT). PDT is a non-invasive treatment for cancer that involves the use of a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that can kill cancer cells. APF has been shown to have a high singlet oxygen quantum yield, which makes it a promising candidate for PDT.
Eigenschaften
IUPAC Name |
(2-acetylphenyl) furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-9(14)10-5-2-3-6-11(10)17-13(15)12-7-4-8-16-12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXXBBAXOMSNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Acetylphenyl) furan-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-4-[(1-naphthylamino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5876324.png)
![1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine](/img/structure/B5876330.png)
![N-{3-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetamide](/img/structure/B5876340.png)

![N'~1~,N'~3~-bis({[(4-chlorophenyl)amino]carbonyl}oxy)propanediimidamide](/img/structure/B5876352.png)





![4-[4-(2-methoxyphenyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5876401.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5876421.png)
![{4-[(4-methylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5876423.png)